molecular formula C8H14O3 B12575002 Butanoic acid, 1-ethoxyethenyl ester CAS No. 193155-47-4

Butanoic acid, 1-ethoxyethenyl ester

Cat. No.: B12575002
CAS No.: 193155-47-4
M. Wt: 158.19 g/mol
InChI Key: PUPOZIQTEHNUJX-UHFFFAOYSA-N
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Description

Butanoic acid, 1-ethoxyethenyl ester (IUPAC name) is an ester derivative of butanoic acid, characterized by an ethenyl group substituted with an ethoxy moiety at the 1-position. This structural configuration distinguishes it from other butanoic acid esters, which typically feature alkyl or aryl substituents. Esters of butanoic acid are widely used in flavoring agents, fragrances, and industrial solvents due to their volatile nature and distinct aroma profiles .

Properties

CAS No.

193155-47-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-ethoxyethenyl butanoate

InChI

InChI=1S/C8H14O3/c1-4-6-8(9)11-7(3)10-5-2/h3-6H2,1-2H3

InChI Key

PUPOZIQTEHNUJX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(=C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Butanoic acid, 1-ethoxyethenyl ester can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The reaction typically involves heating butanoic acid with 1-ethoxyethenyl alcohol under reflux conditions with a strong acid like sulfuric acid to catalyze the reaction .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures higher yields and purity of the product.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Butanoic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Butanoic acid, 1-ethoxyethenyl ester C₈H₁₄O₃ 158.20 (calculated) Ethenyl group with ethoxy substituent
Butanoic acid, ethyl ester C₆H₁₂O₂ 116.16 Straight-chain ethyl group
Butanoic acid, butyl ester C₈H₁₆O₂ 144.21 Longer alkyl chain (butyl)
Butanoic acid, hexyl ester C₁₀H₂₀O₂ 172.26 Extended hydrophobic chain (hexyl)
Butanoic acid, 3-methyl-, ethyl ester C₇H₁₄O₂ 130.18 Branched chain (3-methyl substitution)
  • For example, butanoic acid, ethyl ester (MW 116.16) is more volatile than the butyl (MW 144.21) or hexyl (MW 172.26) analogs, as seen in gas chromatography applications . Branched esters like butanoic acid, 3-methyl-, ethyl ester exhibit higher boiling points and delayed elution times in GC-MS compared to linear-chain esters due to increased molecular interactions .

Functional and Sensory Properties

Table 2: Functional Roles of Butanoic Acid Esters in Food and Fragrance

Compound Name Sensory Contribution Key Applications
Butanoic acid, ethyl ester Fruity, pineapple-like aroma Sweetness enhancer in strawberries
Butanoic acid, hexyl ester Sweet, floral notes Flavor additive in jujube brandy
Butanoic acid, 3-methyl-, ethyl ester Sweetness enhancement Used in GC-MS internal standards
This compound* Hypothesized green/apple notes Potential solvent or fragrance component
  • Key Observations: Butanoic acid, ethyl ester enhances sweetness perception in strawberries but lacks potency compared to hexyl or 3-methyl derivatives, which show stronger correlations with sensory panels . Esters with longer chains (e.g., hexyl) or branched substituents (e.g., 3-methyl) exhibit higher odor thresholds and persistence in food matrices . The ethoxyethenyl group may impart unique green or apple-like aromas, similar to hexyl acetate, which transitions from fruity to green at higher concentrations .

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